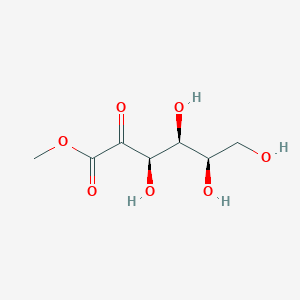

xylo-2-Hexulosonic acid, methyl ester

Description

Historical Context of Hexulosonic Acid and Ester Research

The study of sugar acids, such as aldonic and uronic acids, dates back to the early 20th century. numberanalytics.com These compounds are formed by the oxidation of the aldehyde or primary alcohol groups of monosaccharides. wikipedia.orgyoutube.com Hexulosonic acids, a class of ketoaldonic acids, are characterized by a ketone group in addition to the carboxylic acid function. The esterification of these sugar acids, a reaction that converts the carboxylic acid to an ester, has been a long-standing area of interest in organic chemistry. spectroscopyonline.com This process not only allows for the protection of the carboxyl group during multi-step syntheses but can also modify the compound's solubility and biological activity.

Importance and Scope within Carbohydrate Chemistry

Ketoaldonic acids and their esters are vital intermediates in a variety of metabolic and synthetic pathways. numberanalytics.com For instance, L-xylo-2-Hexulosonic acid, methyl ester is a known intermediate in the synthesis of Vitamin C (Ascorbic Acid), a crucial physiological antioxidant. chemicalbook.comlookchem.com The broader family of sugar acids is integral to numerous biological functions; they are components of glycosaminoglycans, which are essential polysaccharides in connective tissues. numberanalytics.com Their involvement in cellular metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, underscores their significance. numberanalytics.com

Overview of Academic Research Paradigms for Ketoaldonic Acid Methyl Esters

Modern research into ketoaldonic acid methyl esters focuses on several key areas. The development of efficient and stereoselective synthesis methods is a primary goal, with approaches ranging from classical organic reactions to biocatalytic transformations. researchgate.netmdpi.com Researchers are also keenly interested in the chemical reactivity of these molecules, exploring how the interplay of the ketone, ester, and hydroxyl groups dictates their behavior in various reactions. harvard.edulibretexts.org Furthermore, the application of these compounds as building blocks for the synthesis of more complex and biologically active molecules remains a vibrant field of study. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHIBLNUVRGOGU-MROZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)[C@@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226060 | |

| Record name | xylo-2-Hexulosonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67776-07-2, 75081-72-0 | |

| Record name | Methyl D-xylo-2-hexulosonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67776-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | xylo-2-Hexulosonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075081720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xylo-2-Hexulosonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Xylo 2 Hexulosonic Acid, Methyl Ester

Chemical Synthesis Approaches

Chemical synthesis provides direct and controllable, albeit often multi-step, pathways to xylo-2-Hexulosonic acid and its subsequent methyl ester.

Alternative chemical pathways can be designed starting from derivatives of gulonic acid. A notable example involves the stereoselective reduction of 2,5-diketo-D-gluconic acid (2,5-DKG). nih.govresearchgate.net This process can be achieved chemically, although biocatalytic versions are more common. The conversion of D-glucose into calcium 2,5-diketo-D-gluconate can be performed, which is then reduced to calcium 2-keto-L-gulonate. nih.gov This demonstrates that intermediates derived from gluconic acid are viable precursors for synthesizing the xylo-2-Hexulosonic acid backbone.

Once xylo-2-Hexulosonic acid (2-KGA) is obtained, the final step is the formation of the methyl ester. This is a standard esterification reaction. mdpi.com Several laboratory and industrial methods are applicable for this conversion.

Fischer Esterification : This is a common acid-catalyzed esterification method. masterorganicchemistry.com Treating xylo-2-Hexulosonic acid with a large excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), yields the corresponding methyl ester. masterorganicchemistry.comcommonorganicchemistry.com Water is produced as a byproduct, and the reaction is driven to completion by using methanol as the solvent. masterorganicchemistry.com

Reagents like SOCl₂ with Methanol : An alternative involves reacting the carboxylic acid with thionyl chloride (SOCl₂) to form an acid chloride intermediate. This highly reactive intermediate is then treated with methanol to form the methyl ester. commonorganicchemistry.com A variation of this is the simultaneous addition of SOCl₂ and methanol, where anhydrous HCl is generated in situ to catalyze the esterification. commonorganicchemistry.com

Alkylation with Iodomethane (B122720) : The carboxylate salt of xylo-2-Hexulosonic acid can be alkylated using iodomethane (MeI) to form the methyl ester. commonorganicchemistry.com

The following table summarizes common esterification reagents.

| Reagent/Method | Description |

| Methanol (MeOH) + Acid Catalyst (e.g., H₂SO₄) | Standard Fischer esterification; equilibrium reaction driven by excess alcohol. masterorganicchemistry.com |

| 1) SOCl₂ 2) MeOH | Two-step process via an acid chloride intermediate, suitable for sensitive substrates. commonorganicchemistry.com |

| Iodomethane (MeI) | Alkylation of the carboxylate; a potential alternative to Fischer esterification. commonorganicchemistry.com |

| Trimethylsilyldiazomethane (TMS-CHN₂) | A rapid method that reacts quickly with carboxylic acids to produce methyl esters. commonorganicchemistry.com |

Biocatalytic and Fermentative Synthesis

Biocatalysis offers a highly specific and often more environmentally benign alternative to chemical synthesis for producing 2-keto-L-gulonic acid (2-KGA), the precursor to the target ester.

The most prevalent industrial method for 2-KGA production is a two-step fermentation process. mdpi.comacs.org

First Step : Gluconobacter oxydans converts D-sorbitol into L-sorbose with high efficiency. mdpi.com

Second Step : A mixed culture fermentation is employed to convert L-sorbose into 2-KGA. nih.gov This co-culture typically consists of a producing strain, Ketogulonicigenium vulgare, and a companion or associated bacterium, such as Bacillus megaterium. acs.orgnih.govgoogle.com K. vulgare performs the key conversion but has metabolic deficiencies; the associated bacteria provide essential nutrients that promote the growth of K. vulgare and enhance the production of 2-KGA. acs.orgnih.gov

Significant research has focused on optimizing these microbial systems, with various strains and mixed cultures being investigated to improve yields. google.com For instance, a mixed culture of Gluconobacter oxydans and Bacillus megaterium has been shown to produce yields of over 50 g/L of 2-KGA from a starting L-sorbose concentration of 70 g/L. google.com Another established method uses a mutant strain of Erwinia sp. to convert D-glucose to calcium 2,5-diketo-D-gluconate, which is then converted to calcium 2-keto-L-gulonate by a Corynebacterium sp. strain, achieving an average of 106.3 mg/mL. nih.gov

The table below details various microbial fermentation approaches.

| Microorganism(s) | Substrate | Product | Reported Yield |

| Gluconobacter oxydans & Bacillus megaterium (mixed culture) | L-Sorbose (70 g/L) | 2-Keto-L-gulonic acid | > 50 g/L google.com |

| Erwinia sp. (mutant) -> Corynebacterium sp. (mutant) | D-Glucose | Calcium 2-keto-L-gulonate | 106.3 mg/mL nih.gov |

| Ketogulonicigenium vulgare & associated bacteria | L-Sorbose | 2-Keto-L-gulonic acid | Industrial mainstream method mdpi.comnih.gov |

| Pseudomonas striata & Gluconobacter oxydans (mixed culture) | L-Sorbose (100 g/L) | 2-Keto-L-gulonic acid | 37 g/L google.com |

The microbial conversions are orchestrated by specific enzyme cascades. In K. vulgare, the transformation of L-sorbose to 2-KGA is accomplished by two key dehydrogenases: sorbose/sorbosone dehydrogenase (SSDH) and sorbosone dehydrogenase (SNDH). mdpi.com

SSDH catalyzes both the conversion of L-sorbose to L-sorbosone and the direct conversion of L-sorbose to 2-KGA. mdpi.com

SNDH is responsible for converting the intermediate L-sorbosone into 2-KGA. mdpi.com

The presence of multiple isoenzymes for both SSDH and SNDH within K. vulgare enhances the efficiency and environmental adaptability of the synthesis. mdpi.com

An alternative enzymatic pathway has been developed by creating a new metabolic route in a single organism. nih.govresearchgate.net The gene for 2,5-diketo-D-gluconic acid reductase, an enzyme that stereoselectively reduces 2,5-diketo-D-gluconic acid to 2-KGA, was isolated from a Corynebacterium species. nih.gov This gene was then introduced into Erwinia herbicola, a bacterium that naturally produces 2,5-diketo-D-gluconic acid from glucose. nih.govresearchgate.net The resulting genetically modified E. herbicola was able to produce and secrete 2-KGA directly from glucose in a single fermentation step. nih.govresearchgate.net

Stereochemical Control in Synthesis

The stereochemical architecture of xylo-2-Hexulosonic acid, methyl ester features multiple chiral centers, necessitating highly selective synthetic strategies to obtain the desired D-xylo configuration. The control of stereochemistry is a paramount consideration in both chemical and biotechnological routes.

Key to the synthesis is the establishment of the correct stereochemistry at the C4 and C5 positions, which ultimately defines the D-xylo configuration. In many synthetic approaches, this is achieved by starting with a chiral precursor that already possesses the desired stereochemistry, such as D-glucose or D-sorbose.

Chemical Synthesis Approaches:

In chemical synthesis, stereochemical control is often managed through the use of chiral catalysts, directing groups, and by carefully selecting reaction conditions that favor the formation of one diastereomer over others.

One notable method involves the stereoselective direct aldol (B89426) reaction. For instance, the reaction between an optically pure D-glyceraldehyde derivative and a hydroxyacetylfuran can be catalyzed by chiral tertiary amines, such as Cinchona alkaloids, or by a dizinc (B1255464) aldol catalyst. researchgate.net These catalysts create a chiral environment that directs the approach of the reactants, leading to a high degree of syn-diastereoselectivity. researchgate.net This approach allows for the de novo synthesis of orthogonally protected 2-keto-D-gluconic acid, a related compound where stereocontrol is critical. researchgate.net

Another strategy involves the oxidation of a suitable precursor like L-sorbose to produce the corresponding 2-keto-L-gulonic acid, the L-enantiomer of the acid of the target molecule. osti.gov While this produces the opposite enantiomer, the principles of stereochemical control during oxidation are relevant. The selective oxidation of the primary hydroxyl group at C1 of L-sorbose to a carboxylic acid is performed using molecular oxygen over platinum- or palladium-based catalysts. osti.gov The reaction conditions, such as pH and temperature, are optimized to enhance the selectivity towards the desired product. osti.gov Catalyst deactivation and overoxidation are challenges that need to be carefully managed to maintain stereochemical integrity. osti.gov

The following table summarizes the diastereoselectivity observed in a syn-selective aldol reaction for the synthesis of a related hex-2-ulosonic acid derivative, highlighting the influence of the catalyst on the stereochemical outcome.

Table 1: Diastereoselectivity in the Aldol Reaction for the Synthesis of an arabino-Hex-2-ulosonic Acid Derivative

| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Cinchonidine (CD) | CHCl₃ | Ambient | >9:1 |

Data derived from a study on the synthesis of D- and L-arabino-hex-2-ulosonic acids. researchgate.net

Biotechnological and Enzymatic Approaches:

Biotechnological methods often offer superior stereoselectivity due to the inherent specificity of enzymes. Fermentation processes utilizing microorganisms are widely employed for the production of 2-keto-L-gulonic acid from L-sorbose. nih.govmdpi.com For instance, a continuous fermentation process using Ketogulonigenium vulgare DSM 4025 has been developed for the efficient conversion of L-sorbose to 2-keto-L-gulonic acid with high molar conversion yields. nih.gov

Mixed culture fermentation has also been explored, for example, using Gluconobacter sp. SCB110 and Gluconobacter oxydans SCB329 to produce 2-keto-L-gulonic acid from D-sorbitol. researchgate.net In these microbial systems, the stereochemical outcome is dictated by the specific enzymes involved in the metabolic pathway.

The following table presents data from a continuous fermentation process for the production of 2-keto-L-gulonic acid, demonstrating the efficiency and high conversion rates achievable through biotechnological routes.

Table 2: Continuous Fermentation for 2-Keto-L-gulonic Acid Production

| Substrate | Microorganism | Average Product Concentration (g/L) | Average Molar Conversion Yield (%) |

|---|

Data from a study on continuous 2-keto-L-gulonic acid fermentation. nih.gov

Ultimately, the choice of synthetic methodology depends on factors such as the desired scale of production, cost-effectiveness, and the stringent requirement for stereochemical purity. While chemical methods offer versatility, biotechnological routes often provide a more direct and highly stereoselective pathway to these valuable chiral molecules.

Chemical Transformations and Derivatization of Xylo 2 Hexulosonic Acid, Methyl Ester

Functional Group Interconversions

The functional groups of xylo-2-Hexulosonic acid, methyl ester provide multiple sites for synthetic modification. The ester group can be readily converted into other esters or amides, while the vicinal hydroxyl groups and the ketone offer pathways to more complex derivatives.

Esterification and Transesterification

While the subject compound is already a methyl ester, further esterification of the hydroxyl groups or transesterification of the methyl ester are common transformations. Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic conditions through the exchange of the alkoxy group. For instance, reacting the methyl ester with ethanol (B145695) in the presence of an acid or base catalyst would yield ethyl xylo-2-hexulosonate.

The esterification of the parent acid, 2-keto-L-gulonic acid (a stereoisomer of D-xylo-2-Hexulosonic acid), to its methyl or ethyl ester has been described as a key step in the synthesis of ascorbic acid. This continuous process utilizes an acidic ion exchanger as a catalyst, offering high yields and simplifying product isolation. The conditions are mild and generally applicable to keto-acid esterifications.

| Parameter | Range of Conditions |

|---|---|

| Reactants | 2-Keto-L-gulonic acid, Methanol (B129727) or Ethanol |

| Catalyst | Acidic ion exchanger |

| Temperature | Room Temperature to 80°C |

| Reaction Time | 10 to 120 minutes |

| Pressure | Atmospheric or slight over-pressure |

Amide and Imide Derivative Formation

The methyl ester of xylo-2-Hexulosonic acid can be converted to the corresponding amide derivatives through aminolysis. This reaction involves the displacement of the methoxy (B1213986) group by an amine. Enzymatic methods, such as those employing lipases, have proven effective for the aminolysis of related β-keto methyl esters, yielding the desired β-keto amides under mild conditions. nih.gov

Formation of cyclic imides typically requires a dicarboxylic acid precursor, which can be reacted with a primary amine. For example, a succinimide (B58015) ring can be formed by first reacting succinic anhydride (B1165640) with an amine to generate an intermediate amic acid, which is then cyclized, often with a dehydrating agent like acetic anhydride. beilstein-journals.org A similar strategy could be envisioned where the carbon chain of a xylo-2-Hexulosonic acid derivative is modified to a dicarboxylic acid, which could then be converted to a cyclic imide.

Reactions with Amino Compounds for N-Glycosides

The formation of an N-glycosidic bond involves the reaction of a hemiacetal or hemiketal group of a carbohydrate with an amino compound. biosynth.com In solution, xylo-2-Hexulosonic acid, methyl ester can exist in equilibrium between its open-chain keto form and a cyclic hemiketal structure. This cyclic form possesses a reactive anomeric hydroxyl group that can condense with primary or secondary amines to form N-glycosides. biosynth.comchemicalbook.com

This reaction is fundamental in the synthesis of nucleosides, where a heterocyclic amine (nucleobase) is linked to a sugar moiety. organic-chemistry.orgmasterorganicchemistry.com While this is a well-established transformation for many sugars, specific examples detailing the direct N-glycosylation of xylo-2-Hexulosonic acid, methyl ester are not extensively documented in the surveyed literature. The general principle, however, remains a viable pathway for derivatization.

Reductive Modifications

The ketone functionality is the primary site for reductive transformations in xylo-2-Hexulosonic acid, methyl ester, leading to the formation of related sugar acids with significant biological relevance.

Catalytic Hydrogenation to Related Sugar Acids

The C2-keto group of xylo-2-Hexulosonic acid, methyl ester can be selectively reduced to a hydroxyl group using various reducing agents. This transformation yields a mixture of diastereomeric sugar acid esters, namely methyl L-idonate and methyl L-gulonate.

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation with Raney Nickel. Sodium borohydride is a chemoselective reagent that readily reduces aldehydes and ketones while typically leaving ester groups intact under standard conditions. mnstate.edumasterorganicchemistry.com Catalytic hydrogenation using Raney Nickel is also an effective method for ketone reduction. libretexts.orgquora.com The stereochemical outcome of the reduction depends on the catalyst and reaction conditions chosen, which can influence the facial selectivity of the hydride attack on the carbonyl carbon.

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Methanol, Ethanol), Room Temperature | Reduces ketones and aldehydes; does not reduce esters or carboxylic acids. organic-chemistry.orgmnstate.edu |

| Raney Nickel | H₂ gas, Solvent (e.g., Ethanol), pressure varies | Reduces ketones, aldehydes, alkenes, and alkynes. libretexts.orgresearchgate.net |

Oxidative Transformations

The presence of multiple hydroxyl groups in close proximity to a ketone makes xylo-2-Hexulosonic acid, methyl ester susceptible to oxidative transformations, including oxidative cleavage of its carbon-carbon bonds. Such reactions can lead to the formation of shorter-chain carboxylic acids.

The α-hydroxy-keto moiety is a key structural feature that can be targeted by specific oxidizing agents. For instance, reagents like sodium periodate (B1199274) (NaIO₄) are known to cleave the carbon-carbon bond between a ketone and an adjacent hydroxyl group. This type of oxidative cleavage would break the bond between C2 and C3 of the hexulosonic acid chain. Similarly, stronger oxidizing conditions can lead to more extensive degradation of the molecule. nih.gov The parent acid, 2-keto-L-gulonic acid, is known to be a degradation product of ascorbic acid and can be further metabolized in biological systems through oxidative pathways, sometimes involving cleavage of the carbon chain. frontiersin.org

Mechanisms of Derivatization Reactions

The derivatization of xylo-2-Hexulosonic acid, methyl ester typically involves the reaction of its hydroxyl groups. The principal mechanisms underlying these transformations are nucleophilic substitution reactions, such as silylation and acylation.

Silylation

Silylation is a common derivatization technique used to increase the volatility of polar compounds by replacing the acidic protons of hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. The reaction mechanism is a bimolecular nucleophilic substitution (SN2) process. wikipedia.orgnih.gov

The reaction is typically carried out using a silylating agent, such as a silyl (B83357) halide (e.g., trimethylsilyl chloride, TMSCl), in the presence of a base (e.g., triethylamine, pyridine). The base plays a crucial role in deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.org The mechanism proceeds as follows:

Deprotonation: The base removes the proton from a hydroxyl group on the xylo-2-Hexulosonic acid, methyl ester molecule, forming an alkoxide ion. This alkoxide is a much stronger nucleophile than the original hydroxyl group.

Nucleophilic Attack: The newly formed alkoxide ion then attacks the silicon atom of the silylating agent.

Leaving Group Departure: Simultaneously with the nucleophilic attack, the leaving group (e.g., chloride) is expelled, resulting in the formation of a silyl ether. wikipedia.org

The reactivity of the different hydroxyl groups in xylo-2-Hexulosonic acid, methyl ester towards silylation can vary depending on steric hindrance. Primary hydroxyl groups are generally more reactive than secondary hydroxyl groups.

Another approach to silylation involves base-catalyzed hydrosilylation, which can lead to the reduction of the keto group in addition to the silylation of the hydroxyl groups. Mechanistic studies have shown that the addition of a base to a silane (B1218182) generates silicate (B1173343) species, which act as the effective reducing agents. nih.gov

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the hydroxyl groups with an acylating agent like an acid anhydride (e.g., acetic anhydride) or an acyl chloride. This process also serves to increase the volatility and thermal stability of the compound for analytical purposes.

The mechanism of acylation of an alcohol with an acid anhydride is a nucleophilic acyl substitution. The general steps are:

Nucleophilic Attack: The oxygen atom of a hydroxyl group on the xylo-2-Hexulosonic acid, methyl ester acts as a nucleophile, attacking one of the carbonyl carbons of the acid anhydride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a carboxylate ion as the leaving group.

Deprotonation: The resulting protonated ether is then deprotonated, often by the carboxylate ion that was just formed, to yield the final ester product and a carboxylic acid byproduct.

The selective acylation of specific hydroxyl groups can be achieved by controlling the reaction conditions. For instance, in related carbohydrate structures like methyl D-hexopyranosides, selective acetylation of the primary hydroxyl group has been achieved using a mixture of acetic anhydride and acetic acid. researchgate.net This suggests that the primary hydroxyl group in xylo-2-Hexulosonic acid, methyl ester could also be selectively acylated under similar conditions.

The acylation of the enolate form of the β-keto ester portion of the molecule is also a possibility, leading to C-acylation products under certain conditions. researchgate.net

Interactive Data Table: Derivatization Reactions of xylo-2-Hexulosonic Acid, Methyl Ester

| Derivatization Reaction | Reagent(s) | Functional Group(s) Involved | General Mechanism | Product Type |

| Silylation | Trimethylsilyl chloride (TMSCl), Base (e.g., Pyridine) | Hydroxyl groups | SN2 | Silyl Ether |

| Acylation | Acetic Anhydride, (optional catalyst) | Hydroxyl groups | Nucleophilic Acyl Substitution | Acetyl Ester |

| Hydrosilylation | Polymethylhydrosiloxane (PMHS), Base (e.g., KOtBu) | Keto and Hydroxyl groups | Base-catalyzed reduction/silylation | Silylated Alcohol |

Structural Elucidation and Conformational Analysis of Hexulosonic Acid Methyl Esters

Tautomeric Equilibria and Ring-Chain Isomerism

In solution, methyl xylo-2-hexulosonate exists as a dynamic equilibrium mixture of several tautomeric forms. This equilibrium involves the interconversion between cyclic pyranose and furanose structures, as well as the acyclic open-chain keto form. masterorganicchemistry.comlibretexts.org This phenomenon, known as ring-chain tautomerism, is a characteristic feature of many carbohydrates and their derivatives. masterorganicchemistry.comwikipedia.org

The predominant forms of methyl xylo-2-hexulosonate in solution are the cyclic hemiacetals. These are formed by the intramolecular reaction of a hydroxyl group with the ketone carbonyl group. Depending on which hydroxyl group participates in the ring formation, either a six-membered ring (pyranose) or a five-membered ring (furanose) is established. masterorganicchemistry.com

For sugars with the xylo configuration, there is generally a low tendency to form the furanose ring structure. The equilibrium mixture is therefore expected to be dominated by the pyranose forms. The formation of the new chiral center at the anomeric carbon (C2) during cyclization results in two diastereomeric forms for each ring size: the α and β anomers. The orientation of the hydroxyl group at this anomeric center relative to the other substituents on the ring distinguishes these anomers.

Table 1: Tautomeric Forms of Methyl xylo-2-Hexulosonate

| Tautomeric Form | Ring Size | Anomer | Description |

| α-Pyranose | 6-membered | Alpha | The anomeric hydroxyl group has a specific orientation relative to the other ring substituents. |

| β-Pyranose | 6-membered | Beta | The anomeric hydroxyl group has the opposite orientation to the alpha anomer. |

| α-Furanose | 5-membered | Alpha | The anomeric hydroxyl group has a specific orientation relative to the other ring substituents. |

| β-Furanose | 5-membered | Beta | The anomeric hydroxyl group has the opposite orientation to the alpha anomer. |

A small but significant proportion of methyl xylo-2-hexulosonate exists in its open-chain form, which contains a ketone functional group at the C2 position. wikipedia.orgyoutube.com This acyclic tautomer is a crucial intermediate in the interconversion between the different cyclic anomers. masterorganicchemistry.comlibretexts.org The percentage of the open-chain form at equilibrium is generally low for most hexoses and their derivatives in solution. For example, in an aqueous solution of D-fructose at 20°C, the keto tautomer accounts for only about 0.50% of the total composition. nih.gov The equilibrium between the keto and enol forms of the open chain is also possible, though typically the keto form is more stable and thus more prevalent. masterorganicchemistry.com

The composition of the tautomeric mixture of hexulosonic acid methyl esters is influenced by the solvent. The polarity and hydrogen-bonding capabilities of the solvent can selectively stabilize certain tautomeric forms, thereby shifting the equilibrium. For instance, more polar, protic solvents like water can stabilize the anomers that have more equatorial hydroxyl groups through hydrogen bonding. umn.edu

Table 2: General Solvent Effects on Tautomeric Equilibria of Sugars

| Solvent Property | Effect on Equilibrium | Rationale |

| Polarity | Can shift the equilibrium towards more polar tautomers. | Differential solvation of the various forms. |

| Hydrogen Bonding | Stabilizes anomers with accessible hydroxyl groups. | Formation of hydrogen bonds between the solvent and the solute. |

Stereochemical Aspects of the xylo-Configuration

The stereochemistry of methyl xylo-2-hexulosonate is defined by the specific spatial arrangement of the hydroxyl groups along the carbon chain. The L-xylo configuration corresponds to the (3S, 4R, 5S) arrangement, while the D-xylo configuration is the enantiomeric (3R, 4S, 5R) form. nih.govfda.gov This specific stereochemistry dictates the preferred three-dimensional conformation of the pyranose ring.

Spectroscopic Characterization of Conformations

Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of hexulosonic acid methyl esters. Infrared (IR) spectroscopy can confirm the presence of key functional groups such as hydroxyls, the ester carbonyl, and the ketone carbonyl in the open-chain form. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for determining the detailed structure and the relative proportions of the different tautomers in solution. Both ¹H and ¹³C NMR spectra provide distinct signals for the anomeric protons and carbons of the different cyclic forms. hmdb.canih.gov For example, the chemical shifts and coupling constants of the ring protons in the ¹H NMR spectrum can be used to deduce the relative stereochemistry and the preferred chair conformation of the pyranose ring. While a specific ¹H NMR spectrum for methyl L-xylo-2-hexulosonate has been recorded, detailed spectral data and assignments are not widely published. nih.gov Similarly, ¹³C NMR chemical shifts are highly sensitive to the local electronic environment and can differentiate between the carbon atoms in the various tautomeric forms.

Table 3: Common Spectroscopic Data for Carbohydrate Analysis

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Anomeric configuration, ring conformation (from coupling constants), relative proportions of tautomers. |

| ¹³C NMR | Number of tautomers present, chemical environment of each carbon atom. |

| Infrared (IR) | Presence of hydroxyl (-OH), carbonyl (C=O), and other functional groups. |

Advanced Analytical Methodologies in Hexulosonic Acid Methyl Ester Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of xylo-2-Hexulosonic acid, methyl ester from complex mixtures, such as fermentation broths or reaction media. Both high-performance liquid chromatography and gas chromatography are utilized, each with specific advantages for the analysis of this polar, non-volatile compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct analysis of xylo-2-Hexulosonic acid, methyl ester in its aqueous environment, avoiding the need for derivatization. Several methods have been developed for its separation and quantification, often in conjunction with its parent acid and other related compounds.

A common approach involves using reverse-phase columns, such as C8 or C18, or alternatively, amino columns. google.com The mobile phase typically consists of a mixture of an organic solvent—like methanol (B129727) or acetonitrile—and a buffer solution, such as phosphate (B84403) or acetate, to control the pH and ensure consistent ionization of the acidic components. google.com For instance, a method for the simultaneous determination of 2-keto-L-gulonic acid, vitamin C, and 2-keto-L-gulonic acid methyl ester utilizes such a system. google.com

Anion exchange chromatography has also proven effective. An Aminex anion exchange column with an ammonium (B1175870) formate (B1220265) or potassium phosphate eluent can successfully separate 2-keto-L-gulonic acid and other ketoaldonic acids. nih.gov Another established method for the analysis of the related 2-keto-L-gulonic acid uses an amino column (Shim-pack CLC-NH₂) with a mobile phase of 0.015 mol/L ammonium dihydrogen phosphate solution at a pH of 4.1. mdpi.org

Detection is commonly achieved using a UV detector, with a wavelength set to 210 nm, where the keto-acid chromophore exhibits absorbance. google.commdpi.org This allows for the sensitive quantification of the compound in various samples.

Table 1: HPLC Methods for the Analysis of xylo-2-Hexulosonic Acid, Methyl Ester and Related Compounds

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column Type | C8, C18, or Amino google.com | Aminex Anion Exchange nih.gov | Amino (Shim-pack CLC-NH₂) mdpi.org |

| Mobile Phase | Organic Solvent (MeOH, ACN) + Buffer (Phosphate, Acetate) google.com | Ammonium Formate or Potassium Phosphate nih.gov | 0.015 M NH₄H₂PO₄ (pH 4.1) mdpi.org |

| Detection | UV at 210 nm google.com | Not Specified | UV at 210 nm mdpi.org |

| Analyte(s) | 2-keto-L-gulonic acid, Vitamin C, methyl ester google.com | 2-keto-L-gulonic acid and other ketoaldonic acids nih.gov | 2-keto-L-gulonic acid, 2-keto-D-gluconic acid mdpi.org |

Gas Chromatography (GC) of Derivatized Esters

Due to the high polarity and low volatility of sugar acids like xylo-2-Hexulosonic acid, methyl ester, direct analysis by gas chromatography (GC) is not feasible. restek.com Therefore, a crucial prerequisite is chemical derivatization to convert the polar hydroxyl and carboxyl groups into less polar, more volatile substitutes. restek.com

A robust and widely used derivatization strategy for keto-containing sugars involves a two-step process to form acyclic oxime and trimethylsilyl (B98337) (TMS) ether derivatives. This method effectively reduces the polarity and increases the thermal stability of the analyte, making it suitable for GC analysis. restek.com

The first step is oximation, which targets the ketone group at the C-2 position. The sample is treated with a hydroxylamine (B1172632) reagent, such as ethoxamine hydrochloride, in a solvent like pyridine. This reaction converts the ketone into a more stable oxime, which also prevents the formation of multiple ring isomers (anomers) in solution. restek.com

The second step is silylation. Following the oximation, a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added. restek.com This reagent reacts with all the active hydrogens on the hydroxyl groups of the sugar acid, replacing them with nonpolar trimethylsilyl (-Si(CH₃)₃) groups. The resulting per-O-trimethylsilyl-O-methyloxime derivative is significantly more volatile and thermally stable.

Once derivatized, the volatile analyte can be separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides both qualitative and quantitative analysis, even at nanogram levels, making it highly suitable for complex fermentation media. nih.gov

The gas chromatograph separates the derivatized xylo-2-Hexulosonic acid, methyl ester from other components in the mixture based on their boiling points and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the derivatized molecule. By analyzing the masses of the fragment ions, the structure of the original analyte can be confidently identified and confirmed.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of xylo-2-Hexulosonic acid, methyl ester, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules like xylo-2-Hexulosonic acid, methyl ester in solution. Both ¹H and ¹³C NMR are employed to gain a complete picture of the carbon skeleton and the stereochemical arrangement of the hydroxyl groups. drugfuture.comuobasrah.edu.iq

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For xylo-2-Hexulosonic acid, methyl ester, the spectrum would show distinct signals for the methyl ester protons, the protons on the carbon chain (C3-C6), and the hydroxyl protons.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. researchgate.net Each unique carbon atom in the structure gives a distinct signal, allowing for the identification of the carbonyl carbon of the ester, the ketone carbon at C-2, and the four carbons bearing hydroxyl groups (C3-C6). The chemical shifts of these carbons are highly sensitive to their local electronic environment and stereochemistry.

By combining data from various one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed structural map is critical for confirming the identity of the compound and for studying its chemical and biological transformations. drugfuture.com Spectral data for the L-isomer, also known as Methyl 2-keto-L-gulonate, is available in spectral databases. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a fundamental analytical technique in the study of "xylo-2-Hexulosonic acid, methyl ester," providing critical insights into its molecular mass and structural characteristics through controlled fragmentation. This method is essential for confirming the identity of the compound and for elucidating its chemical structure.

Molecular Weight Determination

The chemical formula of xylo-2-Hexulosonic acid, methyl ester is C₇H₁₂O₇. ijpsdronline.comnih.gov Based on this formula, the compound has a calculated molecular weight of approximately 208.17 g/mol . ijpsdronline.comnih.govnih.govfda.gov High-resolution mass spectrometry can determine the exact mass with even greater precision. For instance, the computed exact mass is 208.05830272 Da. nih.gov This precise measurement is crucial for distinguishing it from other compounds with the same nominal mass. The compound is also recognized as an impurity of Ascorbic Acid, designated as Ascorbic Acid EP Impurity D. ijpsdronline.comnih.gov

Table 1: Molecular Properties of xylo-2-Hexulosonic acid, methyl ester

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₂O₇ | ijpsdronline.comnih.gov |

| Average Molecular Weight | 208.17 g/mol | ijpsdronline.comnih.govnih.govfda.gov |

| Monoisotopic Mass | 208.05830272 Da | nih.gov |

| Common Synonyms | Methyl 2-keto-L-gulonate; Ascorbic Acid EP Impurity D | nih.gov |

Fragmentation Analysis

While detailed, publicly available mass spectra outlining the specific fragmentation pattern of xylo-2-Hexulosonic acid, methyl ester are limited, general principles of mass spectrometry and data from related compounds allow for a predictive analysis of its fragmentation behavior. The structure, featuring a keto group, multiple hydroxyl groups, and a methyl ester, suggests several potential fragmentation pathways under ionization, typically electron ionization (EI).

In studies of related compounds, such as its parent acid (2-Keto-L-gulonic acid), GC-MS analysis has shown characteristic fragment ions. For 2-Keto-L-gulonic acid, prominent peaks have been observed at mass-to-charge ratios (m/z) of 103, 147, 217, 89, and 133. nih.gov It is plausible that the methyl ester derivative would exhibit some similar fragmentation patterns resulting from the cleavage of the carbon chain.

General fragmentation patterns for methyl esters often involve cleavages adjacent to the carbonyl group and loss of the methoxy (B1213986) group (-OCH₃, 31 mass units) or the entire methoxycarbonyl group (-COOCH₃, 59 mass units). nih.gov The presence of multiple hydroxyl groups also allows for characteristic losses of water molecules (H₂O, 18 mass units). Cleavage of the carbon-carbon bonds along the hexulose backbone would lead to a series of smaller fragment ions, providing structural information about the polyhydroxyalkyl chain.

A comprehensive analysis would involve techniques like tandem mass spectrometry (MS/MS) to isolate a precursor ion (such as the molecular ion at m/z 208) and induce further fragmentation, providing more definitive structural details. nih.gov

Table 2: Predicted and Related Compound Fragmentation Data

| Compound | Ionization Method | Key Fragment Ions (m/z) | Notes | Source(s) |

| 2-Keto-L-gulonic acid | GC-EI-TOF | 103, 147, 217, 89, 133 | Experimental data for the parent acid (not the methyl ester). | nih.gov |

| xylo-2-Hexulosonic acid, methyl ester | EI (Predicted) | [M-OCH₃]⁺, [M-COOCH₃]⁺, fragments from C-C bond cleavages and H₂O loss | Predicted fragmentation based on general principles for esters and polyhydroxylated compounds. | nih.gov |

Biochemical and Biological Research on Hexulosonic Acid Pathways Non Clinical Focus

Role as Intermediates in Carbohydrate Metabolism

While not a central metabolite in common energy-producing pathways like glycolysis, xylo-2-Hexulosonic acid, methyl ester is a crucial intermediate derived from carbohydrate metabolism in specific industrial bioprocesses. Its role is best understood as a chemically modified product within a pathway that starts with D-glucose. The foundational Reichstein process, a landmark method for synthesizing Vitamin C, begins with the hydrogenation of D-glucose to D-sorbitol. This initial step firmly roots the entire synthesis in carbohydrate chemistry.

The subsequent conversion of D-sorbitol to L-sorbose is a key microbial oxidation step, often carried out by bacteria such as Acetobacter or Gluconobacter oxydans. This biotransformation highlights the integration of microbial carbohydrate metabolism to achieve the correct stereochemistry necessary for the final product. From L-sorbose, a series of reactions leads to 2-keto-L-gulonic acid (L-xylo-2-Hexulosonic acid), the direct precursor to its methyl ester. Therefore, the ester's role is that of a purpose-built intermediate, bridging the gap between a microbially produced carbohydrate derivative and the final synthesis of L-ascorbic acid.

Relationship to Ascorbic Acid Biosynthesis and Pathways

The most significant role of L-xylo-2-Hexulosonic acid, methyl ester is as a direct intermediate in the industrial production of L-ascorbic acid. The classic Reichstein process, and its subsequent modifications, rely on the conversion of 2-keto-L-gulonic acid (itself referred

Degradation Mechanisms and Stability Research of Hexulosonic Acid Derivatives

Thermal Degradation Pathways

Direct research detailing the specific thermal degradation pathways and products of isolated xylo-2-Hexulosonic acid, methyl ester is limited in the available scientific literature. However, information from synthesis processes indicates that the compound is susceptible to decomposition at elevated temperatures.

During the synthesis of its esters, such as the butyl ester, high temperatures combined with long reaction times are noted to increase the risk of decomposition and the formation of byproducts. google.com Similarly, processes for producing the methyl and ethyl esters aim for gentle conditions, with optimal temperatures around 55°C to 65°C, implying that higher temperatures may negatively affect the compound's stability. google.com While these observations confirm the thermal lability of the compound, the precise chemical structures of the degradation products resulting from purely thermal stress have not been characterized. General principles of ester pyrolysis often involve retro-ene reactions or radical-based mechanisms, but specific studies on xylo-2-Hexulosonic acid, methyl ester are needed to confirm these routes.

Oxidative Degradation Processes

The oxidative degradation of xylo-2-Hexulosonic acid, methyl ester, is not well-documented through specific chemical studies. However, insights can be gleaned from the biological systems where its parent acid is produced. In aerobic fermentation processes to produce 2-keto-L-gulonic acid, the presence of reactive oxygen species (ROS) is a known challenge. mdpi.comencyclopedia.pub ROS are natural byproducts of oxygen metabolism and can cause oxidative stress, leading to the damage of various cellular components. encyclopedia.pub

While not a direct study on the ester, this biological context suggests that the hexulosonic acid structure is susceptible to oxidation. Oxidative cleavage is a known reaction for related compounds; for instance, α-keto esters can be synthesized through the oxidative cleavage of β-keto esters using reagents like Oxone, although a study reporting this was later retracted due to reproducibility issues. organic-chemistry.org Another study showed that cytochrome P-450 can catalyze the oxidative cleavage of certain carboxylic acid esters, proceeding via hydrogen atom abstraction. nih.gov These examples suggest plausible mechanisms by which xylo-2-Hexulosonic acid, methyl ester might degrade in the presence of strong oxidizing agents, likely involving the cleavage of carbon-carbon bonds. However, dedicated research is required to identify the specific products and pathways for this compound.

Anaerobic Degradation Product Identification

The anaerobic degradation of xylo-2-Hexulosonic acid has been primarily studied in the context of microbial metabolism, where the parent acid, 2-keto-L-gulonic acid (2-KGA), is converted into other valuable compounds. These biological transformations represent defined degradation pathways.

One significant anaerobic pathway is the reduction of 2-KGA to L-idonic acid. This conversion is catalyzed by an NADH or NADPH-dependent KGA reductase enzyme found in bacteria such as Pseudomonas putida and Gluconobacter melanogenus. nih.gov This enzymatic reduction is a key step in the metabolism of 2-KGA in these microorganisms.

Another identified degradation route is the decarboxylation of 2-KGA to produce L-xylose. This reaction can be achieved enzymatically using a pyruvate (B1213749) decarboxylase (PDC) that accepts 2-KGA as a substrate. This process highlights a pathway where the six-carbon backbone of the hexulosonic acid is broken down.

In some microbial processes, 2-KGA can also be a precursor to 2,5-diketo-D-gluconic acid. nih.gov The table below summarizes the identified anaerobic degradation products originating from the parent acid, 2-keto-L-gulonic acid.

| Initial Compound | Degradation Product | Transformation Type | Key Enzyme/Organism |

|---|---|---|---|

| 2-keto-L-gulonic acid | L-Idonic acid | Reduction | KGA reductase (e.g., in Pseudomonas putida) nih.gov |

| 2-keto-L-gulonic acid | L-Xylose | Decarboxylation | Pyruvate decarboxylase (PDC) |

| 2-keto-L-gulonic acid | 2,5-diketo-D-gluconic acid | Oxidation | Dehydrogenases nih.gov |

Kinetic Studies of Degradation Reactions

Kinetic studies have been more focused on the synthesis of xylo-2-Hexulosonic acid, methyl ester, rather than its degradation. However, the kinetics of its esterification from the parent acid and methanol (B129727) provide valuable data on the reverse reaction: hydrolytic degradation.

A key study investigated the kinetics of the esterification of 2-keto-L-gulonic acid with methanol using a cation exchange resin as a catalyst. researchgate.net The reaction was studied in a batch reactor at temperatures ranging from 318 K to 341 K (45°C to 68°C). The study developed a kinetic model based on a pseudo-homogeneous system that correlated well with the experimental data.

The findings indicated that the reaction rate increases significantly with both temperature and the amount of catalyst used. researchgate.net Since esterification is a reversible reaction, these kinetics also inform the conditions under which the reverse reaction—hydrolysis of the methyl ester back to the carboxylic acid—would be favored. The data from this study can be used to model and predict the stability of the methyl ester in aqueous, acidic conditions.

The table below presents the conditions under which the kinetic study of the esterification (the reverse of hydrolysis) was performed.

| Parameter | Range/Value | Reference |

|---|---|---|

| Reaction Type | Liquid-phase esterification (reverse of hydrolysis) | researchgate.net |

| Catalyst | Cation exchange resin (D001) | researchgate.net |

| Temperature Range | 318 K - 341 K (45°C - 68°C) | researchgate.net |

| Kinetic Model | Pseudo-homogeneous model | researchgate.net |

| Influencing Factors | Temperature, Catalyst Loading | researchgate.net |

Theoretical and Computational Chemistry Applied to Xylo 2 Hexulosonic Acid, Methyl Ester

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the precise molecular geometry and understanding the distribution of electrons within xylo-2-Hexulosonic acid, methyl ester. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to solve the Schrödinger equation for the molecule, yielding a wealth of information about its structure and electronic character.

The optimized molecular structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For xylo-2-Hexulosonic acid, methyl ester, this includes the spatial arrangement of its hydroxyl groups, the conformation of the carbon backbone, and the orientation of the methyl ester group. These structural details are crucial for understanding how the molecule interacts with its environment and with other molecules.

Electronic properties derived from these calculations include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and its kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the electrostatic potential map can be generated to visualize the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).

Table 1: Computed Molecular Properties of xylo-2-Hexulosonic acid, methyl ester

| Property | Value |

| Molecular Formula | C7H12O7 |

| Molecular Weight | 208.17 g/mol |

| XLogP3-AA | -2.5 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 7 |

| Exact Mass | 208.058303 g/mol |

| Monoisotopic Mass | 208.058303 g/mol |

| Topological Polar Surface Area | 124 Ų |

| Heavy Atom Count | 14 |

| Complexity | 214 |

Note: Data sourced from PubChem CID 156550.

Computational Modeling of Tautomeric Equilibria and Conformational Preferences

The flexible nature of the carbon chain and the presence of multiple hydroxyl and carbonyl groups in xylo-2-Hexulosonic acid, methyl ester give rise to a complex landscape of possible tautomers and conformers. Computational modeling is an indispensable tool for exploring these different forms and determining their relative stabilities.

Tautomerism, the interconversion of structural isomers, is a key consideration for this molecule. The keto-enol tautomerism involving the C2-keto group and adjacent hydroxyl groups is of particular interest. Quantum chemical calculations can be used to compute the energies of the different tautomeric forms, providing insight into their equilibrium populations. The relative energies of the keto and various enol forms can be significantly influenced by the solvent environment, a factor that can be modeled using implicit or explicit solvent models in the calculations.

Conformational analysis, on the other hand, deals with the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For xylo-2-Hexulosonic acid, methyl ester, the rotation of the hydroxyl groups and the flexibility of the carbon backbone lead to a multitude of possible conformers. Computational methods can systematically explore the potential energy surface of the molecule to identify the low-energy conformers. This is often achieved through techniques such as conformational searches or molecular dynamics simulations. The results of these analyses provide a picture of the preferred shapes of the molecule in different environments, which is critical for understanding its biological activity and its role in chemical reactions.

Mechanistic Insights into Chemical Reactions via Computational Methods

Computational chemistry offers a powerful approach to unraveling the detailed mechanisms of chemical reactions involving xylo-2-Hexulosonic acid, methyl ester. By mapping the potential energy surface of a reaction, researchers can identify the transition states that connect reactants to products, providing a step-by-step picture of how the reaction proceeds.

For instance, in the context of its synthesis or degradation, computational methods can be used to investigate the reaction pathways, identify key intermediates, and calculate the activation energies for each step. This information is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes. A study on the pyrolysis of β-d-xylopyranose, a related sugar, demonstrated how computational chemistry can be used to explore complex reaction networks, including ring-opening and dehydration reactions, and to identify the most favorable pathways. nih.gov

Similarly, computational techniques can shed light on the fragmentation patterns of xylo-2-Hexulosonic acid, methyl ester in mass spectrometry. By calculating the energies of different fragmentation pathways, it is possible to predict the mass spectrum of the molecule and to understand how different structural features influence the fragmentation process. For example, a comprehensive study of the McLafferty rearrangement in methyl valerate (B167501) combined mass spectrometry with quantum chemical calculations to elucidate the reaction timescale and the involvement of different intermediates and transition states. rsc.org

Prediction of Spectroscopic Parameters

Computational chemistry provides a means to predict various spectroscopic properties of xylo-2-Hexulosonic acid, methyl ester, which can be used to interpret experimental spectra or to aid in the identification of the compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for probing the structure of molecules. Quantum chemical calculations, particularly using DFT, can be used to compute the vibrational frequencies and intensities of a molecule. nih.gov These calculated spectra can be compared with experimental data to confirm the structure of the compound and to assign the observed vibrational bands to specific molecular motions. A scaled quantum mechanical (SQM) force field approach is often employed to improve the accuracy of the predicted frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structure elucidation. Computational methods can be used to predict the chemical shifts of the various nuclei in xylo-2-Hexulosonic acid, methyl ester (e.g., ¹H, ¹³C). These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. By comparing the predicted and experimental NMR spectra, it is possible to confirm the connectivity and stereochemistry of the molecule.

Furthermore, computational methods can be used to predict electronic spectra, such as UV-Vis absorption spectra. These calculations involve determining the energies of the electronic transitions between the ground state and various excited states of the molecule. This information can be useful for understanding the photophysical properties of xylo-2-Hexulosonic acid, methyl ester and for identifying the chromophores within the molecule.

Advanced Applications in Organic Synthesis and Carbohydrate Science

Utility as Chiral Synthons and Building Blocks

The intrinsic chirality of xylo-2-hexulosonic acid, methyl ester, derived from the L-xylose sugar, makes it a valuable chiral synthon. Chiral synthons, or building blocks, are stereochemically pure molecules used to introduce specific chirality into a target molecule during synthesis. This is crucial in fields like medicinal chemistry, where the stereochemistry of a drug can determine its efficacy and safety. The multiple stereocenters present in the xylo-2-hexulosonic acid, methyl ester backbone provide a rigid and predictable framework for stereoselective reactions.

Organic chemists can leverage the existing stereochemistry of this compound to control the formation of new stereocenters, a fundamental principle of chiral pool synthesis. This approach avoids the need for complex asymmetric synthesis steps, often leading to more efficient and economical synthetic routes. The strategic manipulation of the hydroxyl and ester functional groups allows for the elaboration of the carbon skeleton into a variety of other chiral molecules.

Synthesis of Complex Carbohydrate Structures and Glycoconjugates

Carbohydrates and their conjugates with proteins and lipids (glycoconjugates) are involved in numerous biological processes. The synthesis of complex carbohydrate structures is therefore a significant area of research. Xylo-2-hexulosonic acid, methyl ester can serve as a starting material or an intermediate in the assembly of more complex oligosaccharides and glycoconjugates.

The functional groups of the molecule, including the hydroxyl groups and the methyl ester, provide handles for glycosylation reactions, which are the key steps in forming linkages between sugar units. For instance, the hydroxyl groups can be selectively protected and then activated to act as glycosyl donors or acceptors. The ester functionality can also be modified to participate in various coupling reactions. The inherent xylo-configuration of the molecule can be retained or inverted at specific centers to access a diverse range of carbohydrate structures.

Design and Synthesis of Functional Derivatives

The chemical reactivity of xylo-2-hexulosonic acid, methyl ester allows for the design and synthesis of a wide array of functional derivatives. These derivatives can be tailored for specific applications by modifying the core structure.

Key reactions for creating functional derivatives include:

Esterification and Etherification: The hydroxyl groups can be esterified or etherified to introduce various functional groups, altering the molecule's solubility, lipophilicity, and biological activity.

Oxidation and Reduction: The hydroxyl and ketone functionalities can be subjected to oxidation or reduction to yield different sugar acids or polyols.

Nucleophilic Addition: The ketone at the C-2 position is susceptible to nucleophilic attack, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

These derivatization strategies enable the creation of novel compounds with potentially useful properties for materials science, and other areas of chemical research.

Contributions to Fine Chemical and Specialty Chemical Synthesis

Fine chemicals and specialty chemicals are produced in smaller quantities and are valued for their specific function or performance. The unique structure of xylo-2-hexulosonic acid, methyl ester makes it a candidate for the synthesis of such high-value products.

Its role as a chiral building block contributes to the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals. Furthermore, its carbohydrate backbone can be incorporated into the synthesis of specialty polymers, biodegradable materials, and other functional materials where the biocompatibility and chirality of the starting material are advantageous. The ability to convert this carbohydrate derivative into various other functionalized molecules underscores its potential as a versatile intermediate in the fine and specialty chemical industry.

Future Research Directions and Methodological Advancements

Innovations in Green Synthesis and Biocatalysis

The pursuit of environmentally benign chemical processes is a major driver in modern chemistry. For xylo-2-Hexulosonic acid, methyl ester, future research will likely focus on developing greener and more efficient synthetic routes.

Current synthesis often involves the oxidation of xylose followed by methyl esterification. ontosight.ai Traditional methods may use strong oxidizing agents and organic solvents, which can generate hazardous waste. Innovations are anticipated in the following areas:

Biocatalytic Synthesis: The use of enzymes or whole-cell microorganisms offers a highly specific and environmentally friendly alternative to chemical synthesis. numberanalytics.com Research into the production of the parent compound, 2-keto-L-gulonic acid (a synonym for L-xylo-2-Hexulosonic acid), highlights the potential of biocatalysis. nih.govresearchgate.net For instance, metabolically engineered Escherichia coli has been used to produce 2-keto-L-gulonic acid with high efficiency. nih.govresearchgate.net Future work could focus on developing enzymatic or microbial processes that directly yield the methyl ester from xylose or its intermediates, potentially in a one-pot reaction. This could involve screening for novel enzymes with the desired activity or engineering existing enzymes to enhance their stability and catalytic efficiency.

Green Chemical Oxidation: The development of catalytic oxidation systems using more environmentally friendly oxidants, such as hydrogen peroxide or even oxygen from the air, is a promising area. Catalysts based on earth-abundant and non-toxic metals could replace traditional heavy metal oxidants.

Continuous Flow Esterification: A process for the continuous esterification of 2-keto-L-gulonic acid to its methyl or ethyl ester has been developed using an acidic ion exchanger. google.com This method offers advantages over batch processes by providing higher conversion rates and being more amenable to industrial scale-up. google.comgoogle.com Further research could optimize these flow processes for xylo-2-Hexulosonic acid, methyl ester production, exploring different catalysts and reaction conditions to maximize yield and minimize energy consumption.

Development of Advanced Analytical Techniques

Accurate and efficient analytical methods are crucial for monitoring synthesis, assessing purity, and studying the properties of xylo-2-Hexulosonic acid, methyl ester. While standard techniques like chromatography and spectroscopy are used, there is room for advancement.

Future developments may include:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for analyzing uronic acids and their derivatives. researchgate.net Future research could focus on developing novel stationary phases and mobile phase compositions to achieve better separation and quantification of xylo-2-Hexulosonic acid, methyl ester from complex mixtures, especially in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile derivatives of uronic acids. nih.govresearchgate.net However, the need for derivatization can be a drawback. Innovations in derivatization methods that are faster, more efficient, and produce single, stable derivatives would improve the accuracy and throughput of GC-MS analysis.

Capillary Electrophoresis (CE): CE offers high resolution and requires only small sample volumes, making it suitable for analyzing complex carbohydrate mixtures. Developing new CE methods with sensitive detection, such as CE coupled with mass spectrometry (CE-MS), could provide a powerful tool for the analysis of xylo-2-Hexulosonic acid, methyl ester.

Spectroscopic Methods: While not a standalone quantitative method, techniques like Fourier-transform infrared (FTIR) spectroscopy can provide valuable information about the functional groups present in the molecule. taylorandfrancis.com Advances in chemometrics and spectral databases could enhance the utility of spectroscopic methods for rapid screening and quality control.

Exploration of Novel Chemical Reactivity

Understanding the chemical reactivity of xylo-2-Hexulosonic acid, methyl ester is key to unlocking its potential as a building block for more complex molecules. The presence of multiple functional groups—a ketone, a methyl ester, and several hydroxyl groups—offers a rich landscape for chemical transformations.

Future research in this area could explore:

Selective Functional Group Transformations: Developing methods to selectively modify one functional group while leaving the others intact is a significant challenge in carbohydrate chemistry. This would allow for the synthesis of a wide range of derivatives with tailored properties. For example, selective reduction of the ketone or selective protection and deprotection of the hydroxyl groups could lead to novel compounds.

Polymerization and Material Synthesis: The hydroxyl and carboxylic acid ester functionalities make xylo-2-Hexulosonic acid, methyl ester a potential monomer for the synthesis of biodegradable polymers. Research could focus on developing polymerization methods to create new polyesters or other polymers with unique properties derived from the sugar backbone.

Glycosylation Reactions: The anomeric center, once formed through cyclization, could be a site for glycosylation reactions, leading to the synthesis of novel oligosaccharides with potential biological activities.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique structure of xylo-2-Hexulosonic acid, methyl ester makes it an interesting candidate for interdisciplinary research, particularly in materials science and chemical biology.

Materials Science: Uronic acids, the parent compounds of xylo-2-Hexulosonic acid, methyl ester, are known components of biopolymers like pectins and hemicelluloses. celignis.comnumberanalytics.com Research has shown that uronic acid-containing entities have applications in the design of bioactive molecules and supramolecular structures. researchgate.net Future studies could investigate the incorporation of xylo-2-Hexulosonic acid, methyl ester into hydrogels, films, and other biomaterials. Its chirality and multiple functional groups could impart specific properties to these materials, such as biodegradability, biocompatibility, and specific recognition capabilities. For instance, hyaluronic acid, a polymer containing glucuronic acid, is widely used in biomedical applications. nih.gov

Chemical Biology: Sugar acids and their derivatives can serve as building blocks for synthesizing molecules with specific biological functions. ontosight.ai Given that L-xylo-2-Hexulosonic acid is a precursor in the synthesis of Vitamin C, a vital antioxidant, its methyl ester could be explored for its own biological activities or as a pro-drug. chemicalbook.comlookchem.com Research could involve synthesizing a library of derivatives and screening them for various biological activities, such as antimicrobial or anti-inflammatory properties. numberanalytics.com Furthermore, its structural similarity to other biologically important sugars could make it a useful tool for studying carbohydrate-protein interactions or as a metabolic probe.

Q & A

Q. What are the established synthetic routes for producing xylo-2-hexulosonic acid, methyl ester, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves esterification of 2-keto-L-gulonic acid (a precursor) with methanol under acid catalysis. Sulfuric or hydrochloric acid is commonly used, with reflux conditions (60–80°C) to drive the reaction to completion. Purity can be enhanced via recrystallization or column chromatography . Validation via HPLC or GC-MS is critical to confirm ester formation and rule out side products like unreacted acid or dimethyl esters .

Q. How is xylo-2-hexulosonic acid, methyl ester characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming the ester’s structure, particularly the methyl ester moiety and xylo-configuration. Mass spectrometry (MS) provides molecular weight confirmation (C₇H₁₂O₇, MW 208.17) . Complementary techniques like FT-IR verify functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters) .

Q. What are the key challenges in purifying xylo-2-hexulosonic acid, methyl ester, and how are they addressed?

- Methodological Answer : Polar byproducts (e.g., residual acids) complicate purification. Reverse-phase HPLC with a C18 column and isocratic elution (methanol/water) effectively separates the ester from impurities. For small-scale research, preparative TLC using silica gel and ethyl acetate/hexane (3:7) is cost-effective .

Advanced Research Questions

Q. How does the stability of xylo-2-hexulosonic acid, methyl ester vary under different pH and temperature conditions, and what degradation products form?

- Methodological Answer : Stability studies using accelerated aging (e.g., 40°C/75% RH) coupled with LC-MS reveal hydrolysis of the methyl ester to 2-keto-L-gulonic acid under acidic conditions (pH < 3) . Neutral/basic conditions (pH 7–9) promote keto-enol tautomerization, detectable via UV-Vis spectroscopy (λ = 260–280 nm) .

Q. What contradictions exist in literature regarding the biological activity of xylo-2-hexulosonic acid derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in reported antimicrobial efficacy may stem from variations in assay conditions (e.g., bacterial strain, solvent carriers). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) are essential for cross-study comparisons . Metabolomic profiling (e.g., via LC-QTOF-MS) can clarify mode of action .

Q. How can computational modeling (e.g., DFT) predict the reactivity of xylo-2-hexulosonic acid, methyl ester in glycosylation or oxidation reactions?

Q. What advanced chromatographic techniques resolve co-eluting impurities in xylo-2-hexulosonic acid, methyl ester analysis?

- Methodological Answer : Two-dimensional GC×GC-TOF/MS improves resolution of structurally similar esters (e.g., diastereomers). For polar degradation products, HILIC (Hydrophilic Interaction Chromatography) paired with charged aerosol detection enhances sensitivity .

Data Contradiction Analysis

Q. Why do reported NMR chemical shifts for xylo-2-hexulosonic acid, methyl ester vary across studies?

- Methodological Answer : Solvent effects (D₂O vs. CDCl₃) and pH influence chemical shifts. Deuterated methanol (CD₃OD) minimizes solvent interference. Referencing to TMS (δ = 0 ppm) and reporting temperature (e.g., 25°C vs. 40°C) standardizes data .

Q. How do discrepancies in reported melting points arise, and what experimental controls ensure accuracy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.